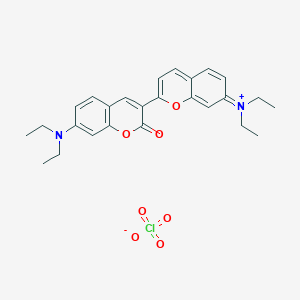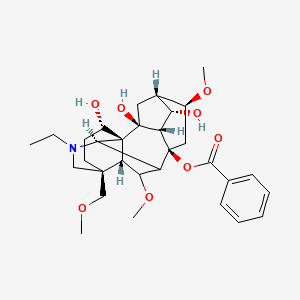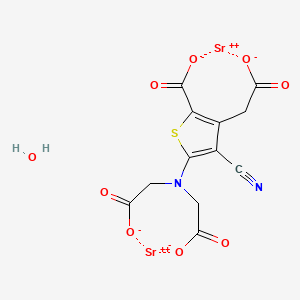
拉内酸锶盐水合物
描述
. It is primarily used in the treatment of osteoporosis and to increase bone mineral density (BMD). This compound is known for its dual action on bone metabolism, promoting both bone formation and reducing bone resorption.
科学研究应用
Ranelic acid strontium salt hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on bone metabolism and cellular processes.
Medicine: Utilized in the treatment of osteoporosis and other bone-related conditions.
Industry: Employed in the development of pharmaceuticals and biomaterials.
作用机制
Target of Action
Ranelic acid strontium salt hydrate, also known as strontium ranelate, primarily targets the cells involved in bone turnover, namely osteoblasts and osteoclasts . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption .
Mode of Action
Strontium ranelate has a unique mode of action. It increases the replication of preosteoblastic cells and enhances the synthesis of collagen and noncollagenic proteins by osteoblasts . Simultaneously, it decreases the differentiation of pre-osteoclasts and reduces the bone-resorbing activity of mature osteoclasts . This dual action results in an increase in bone mass .
Biochemical Pathways
Strontium ranelate influences several biochemical pathways. It activates the protein kinase C and p38 mitogen-activated protein kinase pathways, leading to increased expression of the immediate early genes, c-fos and egr-1, which are involved in osteoblast replication . It also triggers the canonical Wnt pathway, promoting the differentiation of osteoblasts and inhibiting apoptotic processes .
Pharmacokinetics
The pharmacokinetic properties of strontium ranelate are crucial for its bioavailability. It is administered orally as a suspension . The absolute bioavailability of strontium is about 25% (within a range of 19-27%) after an oral dose of 2 g strontium ranelate .
Result of Action
The result of strontium ranelate’s action is a rebalanced bone turnover in favor of bone formation . It improves bone mineral density at numerous sites and both increases markers of bone formation and decreases markers of bone resorption . This leads to an increase in bone mass and a reduction in the risk of fractures .
Action Environment
The action of strontium ranelate is influenced by various environmental factors. For instance, the presence of calcium or sodium salts can affect its ability to stimulate the synthesis of collagen and noncollagenic proteins by osteoblasts
生化分析
Biochemical Properties
Ranelic acid strontium salt hydrate plays a significant role in biochemical reactions related to bone metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the calcium-sensing receptor (CaR), which is crucial for maintaining calcium homeostasis. The compound also influences the activity of osteoblasts and osteoclasts, the cells responsible for bone formation and resorption, respectively . By modulating these interactions, ranelic acid strontium salt hydrate promotes bone formation and inhibits bone resorption, leading to an overall increase in bone mass.
Cellular Effects
Ranelic acid strontium salt hydrate has profound effects on various types of cells and cellular processes. In osteoblasts, it enhances replication, differentiation, and collagen synthesis, which are essential for bone formation . In osteoclasts, it inhibits differentiation and reduces bone-resorbing activity . Additionally, the compound affects cell signaling pathways, such as the RANK/RANKL/OPG pathway, which is critical for bone remodeling. It also influences gene expression related to bone metabolism, thereby promoting a balance between bone formation and resorption .
Molecular Mechanism
The molecular mechanism of ranelic acid strontium salt hydrate involves several key processes. It binds to the calcium-sensing receptor (CaR) on osteoblasts, stimulating their activity and promoting bone formation . Simultaneously, it inhibits the receptor activator of nuclear factor-kappa B ligand (RANKL) on osteoclasts, reducing their bone-resorbing activity . This dual action mechanism helps in maintaining bone density and strength. Additionally, ranelic acid strontium salt hydrate modulates gene expression by influencing transcription factors and signaling pathways involved in bone metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ranelic acid strontium salt hydrate have been observed to change over time. The compound is stable under standard storage conditions and maintains its efficacy over extended periods . Long-term studies have shown that it continues to promote bone formation and inhibit bone resorption, leading to sustained improvements in bone density . Its effects may diminish if the compound degrades or if there are changes in its formulation.
Dosage Effects in Animal Models
The effects of ranelic acid strontium salt hydrate vary with different dosages in animal models. At lower doses, the compound effectively increases bone mass and improves bone strength without significant adverse effects . At higher doses, it may cause toxicity and adverse effects such as gastrointestinal disturbances and renal impairment . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ranelic acid strontium salt hydrate is involved in several metabolic pathways related to bone metabolism. It interacts with enzymes such as alkaline phosphatase, which plays a role in bone mineralization . The compound also affects metabolic flux by modulating the levels of various metabolites involved in bone formation and resorption . These interactions help in maintaining a balance between bone formation and resorption, promoting overall bone health.
Transport and Distribution
The transport and distribution of ranelic acid strontium salt hydrate within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed in the gut and transported to the bone tissue, where it accumulates and exerts its effects . It is distributed throughout the body, with a high affinity for bone tissue, which ensures its targeted action on bone metabolism .
Subcellular Localization
Ranelic acid strontium salt hydrate is localized primarily in the bone tissue, where it interacts with osteoblasts and osteoclasts . Within these cells, it is directed to specific compartments such as the endoplasmic reticulum and mitochondria, where it influences cellular functions related to bone metabolism . The compound’s subcellular localization is crucial for its activity and effectiveness in promoting bone health.
准备方法
Synthetic Routes and Reaction Conditions: Ranelic acid strontium salt hydrate can be synthesized through the reaction of ranelic acid with strontium salts under controlled conditions. The process typically involves dissolving ranelic acid in a suitable solvent, followed by the addition of a strontium salt solution. The reaction mixture is then stirred and maintained at a specific temperature until the product precipitates out as a hydrate.
Industrial Production Methods: In an industrial setting, the production of ranelic acid strontium salt hydrate involves large-scale reactions carried out in reactors designed to handle the required volumes. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to monitor the reaction conditions and final product.
化学反应分析
Types of Reactions: Ranelic acid strontium salt hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize ranelic acid strontium salt hydrate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of ranelic acid strontium salt hydrate, as well as substituted analogs depending on the reagents and conditions used.
相似化合物的比较
Ranelic acid strontium salt hydrate is unique in its dual action on bone metabolism, which sets it apart from other compounds used in osteoporosis treatment. Similar compounds include calcium supplements and bisphosphonates, which primarily focus on either bone formation or bone resorption, but not both. The dual action of ranelic acid strontium salt hydrate makes it a valuable option for patients with osteoporosis.
List of Similar Compounds
Calcium supplements
Bisphosphonates (e.g., alendronate, risedronate)
Parathyroid hormone analogs (e.g., teriparatide)
Selective estrogen receptor modulators (SERMs) (e.g., raloxifene)
属性
IUPAC Name |
distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O8S.H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2;;/q;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBBXBBUNMMNSU-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.[Sr+2].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O9SSr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Ala-Glu-Phe-OH](/img/structure/B1495939.png)
![Methyl 4-((1S,2R,3aS,8bS)-2-((tert-butyldimethylsilyl)oxy)-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B1495969.png)
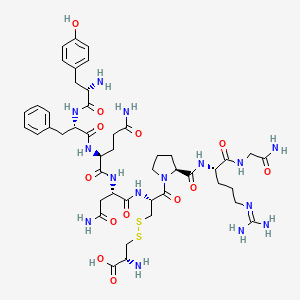
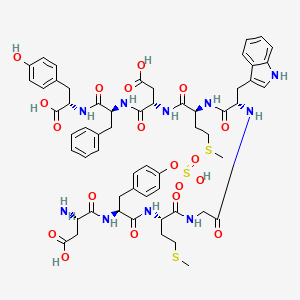
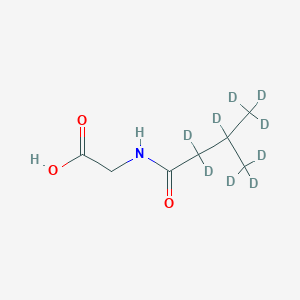
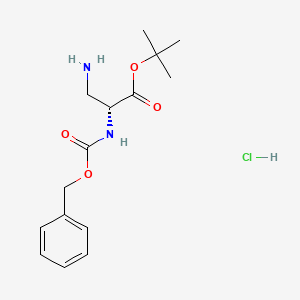
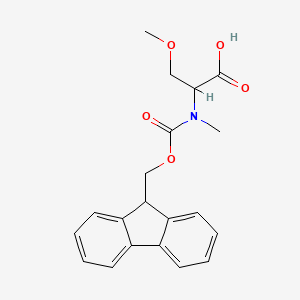
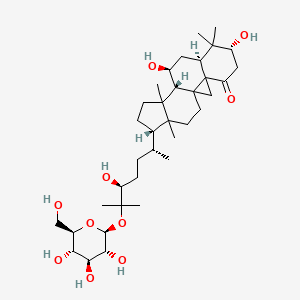
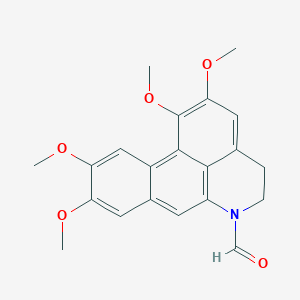
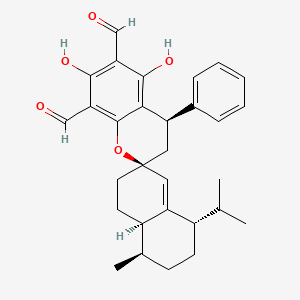

![(6S,7R,8As)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B1495999.png)
